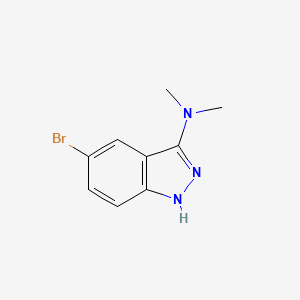

5-bromo-N,N-dimethyl-1H-indazol-3-amine

Vue d'ensemble

Description

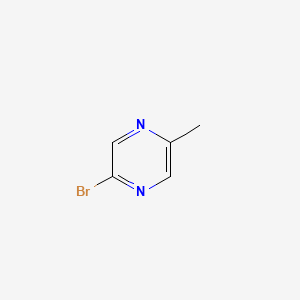

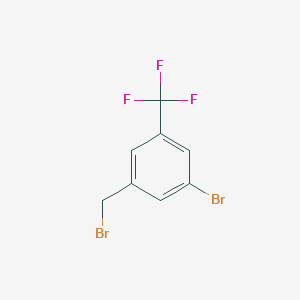

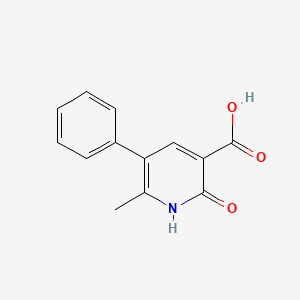

5-bromo-N,N-dimethyl-1H-indazol-3-amine is a chemical compound with the linear formula C9H10BrN3 . It has a molecular weight of 240.1 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of indazoles, including 5-bromo-N,N-dimethyl-1H-indazol-3-amine, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 5-bromo-N,N-dimethyl-1H-indazol-3-amine is 1S/C9H10BrN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) .Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

5-bromo-N,N-dimethyl-1H-indazol-3-amine is a white to yellow solid . It has a molecular weight of 240.1 and its linear formula is C9H10BrN3 .Applications De Recherche Scientifique

Pharmaceutical Research

5-bromo-N,N-dimethyl-1H-indazol-3-amine serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its indazole core is present in many therapeutic agents due to its ability to interact with biological targets. For instance, indazole derivatives have been explored for their potential as antitumor agents, where modifications to the indazole moiety can lead to compounds with significant activity against a range of human cancer cell lines .

Mécanisme D'action

Target of Action

5-Bromo-N,N-dimethyl-1H-indazol-3-amine is a heterocyclic compound that has shown potential in various therapeutic applications Indazole-containing compounds, which include 5-bromo-n,n-dimethyl-1h-indazol-3-amine, have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . For instance, they can inhibit kinase activity, which can disrupt cell cycle progression and lead to cell death . This makes them potential candidates for cancer treatment .

Biochemical Pathways

Given its potential kinase inhibition, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability.

Result of Action

Some indazole derivatives have shown antitumor activity . For instance, certain compounds have demonstrated inhibitory effects against Hep-G2 cells .

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.

Propriétés

IUPAC Name |

5-bromo-N,N-dimethyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLXGPHHSUKKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626859 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N,N-dimethyl-1H-indazol-3-amine | |

CAS RN |

552331-32-5 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)